REACTION_CXSMILES
|
[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)=[N:6][N:5]=1)([CH3:3])[CH3:2].FC(F)(F)C(O)=O>ClCCl>[CH:1]([C:4]1[O:8][C:7]([CH2:9][CH2:10][NH2:11])=[N:6][N:5]=1)([CH3:3])[CH3:2]
|
Name
|
tert-butyl [2-(5-isopropyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN=C(O1)CCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the mixture is evaporated down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=NN=C(O1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |